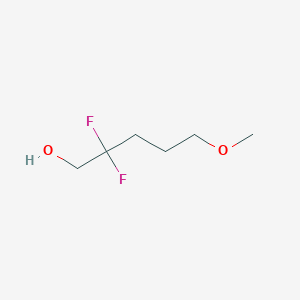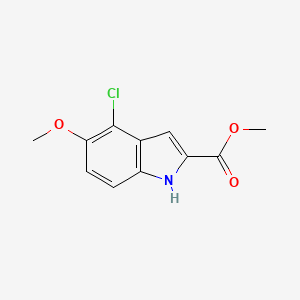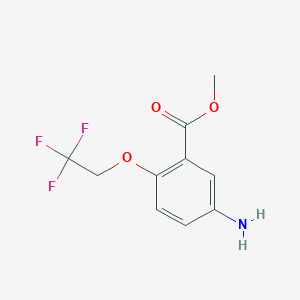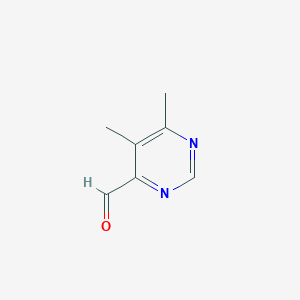
2,2-Difluoro-5-methoxypentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-5-methoxypentan-1-ol is an organic compound with the molecular formula C6H12F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a pentanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-methoxypentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoropentanol and methanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5-methoxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaI in acetone or other polar aprotic solvents.
Major Products
Oxidation: Formation of 2,2-difluoro-5-methoxypentanone.
Reduction: Formation of 2,2-difluoro-5-methoxypentane.
Substitution: Formation of 2,2-diiodo-5-methoxypentan-1-ol.
Scientific Research Applications
2,2-Difluoro-5-methoxypentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 2,2-Difluoro-5-methoxypentan-1-ol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropentanol: Lacks the methoxy group, making it less versatile in certain synthetic applications.
5-Methoxypentan-1-ol: Does not contain fluorine atoms, resulting in different reactivity and properties.
2,2-Difluoro-1,3-benzodioxol-5-ol: Contains a benzodioxole ring, offering different chemical and biological properties.
Uniqueness
2,2-Difluoro-5-methoxypentan-1-ol is unique due to the combination of fluorine atoms and a methoxy group on a pentanol backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H12F2O2 |
|---|---|
Molecular Weight |
154.15 g/mol |
IUPAC Name |
2,2-difluoro-5-methoxypentan-1-ol |
InChI |
InChI=1S/C6H12F2O2/c1-10-4-2-3-6(7,8)5-9/h9H,2-5H2,1H3 |
InChI Key |
AEWBLGLTSZQPIN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)


![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)



![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)



